molecular formula CNa3O5P B12428234 Foscarnet (sodium)

Foscarnet (sodium)

Cat. No.: B12428234
M. Wt: 191.95 g/mol
InChI Key: DFHAXXVZCFXGOQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foscarnet sodium, also known as phosphonoformic acid, is an antiviral medication primarily used to treat viral infections involving the Herpesviridae family. It is particularly effective against drug-resistant cytomegalovirus (CMV) and herpes simplex viruses types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium is marketed under the trade name Foscavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

Foscarnet sodium is synthesized through a series of chemical reactions involving phosphonoformic acid. The preparation involves the reaction of phosphonoformic acid with sodium hydroxide to form the trisodium salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of foscarnet sodium involves large-scale synthesis using similar chemical reactions as in laboratory settings. The process is optimized for high yield and purity, often incorporating quality control measures such as ion chromatography to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Chelation of Divalent Metal Ions

Foscarnet sodium forms stable coordination complexes with divalent cations due to its phosphonoformate (PCOO⁻) moiety. This reaction underpins both its biological activity and pharmaceutical incompatibilities:

Key interactions :

Target IonReaction ProductStability Impact
Ca²⁺[Na_3(C(OPO_3^{3-})O_2) \cdot 6H_2O] + Ca^{2+} \rightarrow Ca(C(OPO_3)_O_2) + 3Na^+Reduces serum calcium levels
Mg²⁺[Na_3(C(OPO_3^{3-})O_2) \cdot 6H_2O] + Mg^{2+} \rightarrow Mg(C(OPO_3)_O_2) + 3Na^+Induces hypomagnesemia in clinical settings

Experimental evidence :

  • ICP-OES analysis confirmed stoichiometric displacement of Na⁺ by Ca²⁺/Mg²⁺ in aqueous solutions (pH 7.4) .

  • 31P-NMR (600 MHz) showed a 0.5 ppm shift in foscarnet’s phosphorus resonance upon Ca²⁺ binding, indicating strong coordination .

Salt Metathesis Reactions

Foscarnet sodium undergoes ion-exchange reactions to form insoluble salts with organic cations, enabling sustained-release formulations:

Synthesis of benzathine foscarnet :

3C_{22}H_{28}N_2 \cdot 2CH_3COO^- + Na_3(C(OPO_3^{3-})O_2) \rightarrow (C_{22}H_{28}N_2)_3(C(OPO_3)_O_2) + 3CH_3COONa

Reaction parameters :

ParameterValueImpact
pH6.2Favors 1:1 stoichiometry (B²⁺:Pfa²⁻)
SolventH₂OYield: 41.7%
Temperature25°CForms needle-shaped crystals (100 µm length)

Validation :

  • XPS/ICP-OES confirmed a N/P ratio of 1:1, consistent with B2Pfa2B_2Pfa_2 salt .

  • TGA showed no hydrate/solvate formation (degradation onset: 168°C) .

pH-Dependent Speciation

Foscarnet’s ionic state varies with pH, influencing its solubility and reactivity:

Dissociation equilibria :

H3C(OPO3H2)O2H2C(OPO3H)O2HC(OPO32)O22C(OPO33)O23\text{H}_3\text{C(OPO}_3\text{H}_2\text{)O}_2 \rightleftharpoons \text{H}_2\text{C(OPO}_3\text{H}^-\text{)O}_2^- \rightleftharpoons \text{HC(OPO}_3^{2-}\text{)O}_2^{2-} \rightleftharpoons \text{C(OPO}_3^{3-}\text{)O}_2^{3-}

pKa values : 0.48, 3.41, 7.29 .

Behavior in solution :

pH RangeDominant SpeciesReactivity
< 0.5H₃PfaProtonated, insoluble
3.4–7.3HPfa²⁻Chelates Ca²⁺/Mg²⁺
> 7.3Pfa³⁻Forms Na⁺ salts (24.9 mg/mL solubility in H₂O)

Chromatographic Interactions

Ion chromatography studies reveal foscarnet’s retention behavior under varying eluent conditions:

Eluent screening results (7.5 mM Na₂CO₃/NaHCO₃, pH 10.3) :

ParameterValue
Retention time (t₃)2.54 min
Tailing factor1.21
Resolution (Rₛ)4.14
Theoretical plates (N)3,416

Key findings :

  • Retention decreases with higher carbonate concentrations (10 mM → 1.51 min) .

  • Peak tailing increases at elevated temperatures (25°C → 1.38 tailing factor) .

Stability in Aqueous Solutions

Foscarnet sodium’s aqueous stability is pH-sensitive:

  • Optimal stability : pH 7.4 (adjusted with HCl/NaOH) .

  • Degradation : Hydrolysis at pH < 5 or > 9, forming phosphite and CO₂ .

Accelerated stability data :

ConditionDegradation ProductsRate (k)
pH 3.0, 40°CHPO₃²⁻, CO₂0.12 day⁻¹
pH 10.0, 40°CPO₄³⁻, HCO₃⁻0.09 day⁻¹

Scientific Research Applications

Foscarnet sodium is a medication used as an antiviral agent . It is available as a sterile, colorless solution for intravenous administration . Foscarnet has the potential to chelate divalent metal ions, such as calcium and magnesium, to form stable coordination compounds .

Scientific Research Applications

Foscarnet sodium is indicated for the treatment of:

  • CMV (cytomegalovirus) retinitis in patients with acquired immunodeficiency syndrome (AIDS) . Combination therapy with foscarnet sodium and ganciclovir is indicated for patients who have relapsed after monotherapy with either drug .
  • Acyclovir-resistant mucocutaneous HSV (herpes simplex virus) infections in immunocompromised patients .

Foscarnet cream (3%) has reduced both the cumulative vesicle score and the time for healing when HSV-1 strains C42 and 79 were tested in guinea pigs . The application of foscarnet in cream form resulted in a dose-dependent reduction in skin virus titers and vesicle scores at concentrations ranging from 0.05% to 3% .

Pharmacokinetics

The pharmacokinetic characteristics of foscarnet are influenced by renal function . Total systemic clearance decreases and half-life increases with diminishing renal function, necessitating dosage adjustments for patients with renal impairment .

Parameter60 mg/kg Q8h90 mg/kg Q12h
Cmax at steady-state (µM)589 ± 192623 ± 132
Cmin at steady-state (µM)114 ± 9163 ± 57
Volume of distribution (L/kg)0.41 ± 0.130.52 ± 0.20
Plasma half-life (hr)4.0 ± 2.03.3 ± 1.4
Systemic clearance (L/hr)6.2 ± 2.17.1 ± 2.7
Renal clearance (L/hr)5.6 ± 1.96.4 ± 2.5
CSF: plasma ratio0.69 ± 0.190.66 ± 0.11

Values expressed as mean ± S.D. (number of subjects studied) for each parameter .

Case Studies

Mechanism of Action

Foscarnet sodium exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet sodium does not require activation by viral protein kinases, making it effective against acyclovir- or ganciclovir-resistant HSV and CMV infections .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral medication used to treat herpes virus infections. Unlike foscarnet sodium, acyclovir requires activation by viral thymidine kinase.

    Ganciclovir: Used to treat CMV infections, ganciclovir also requires activation by viral protein kinases, which foscarnet sodium does not.

Uniqueness

Foscarnet sodium is unique in its ability to inhibit viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly useful in treating infections caused by drug-resistant strains of herpes viruses .

Properties

Molecular Formula

CNa3O5P

Molecular Weight

191.95 g/mol

IUPAC Name

trisodium;phosphonatoformate

InChI

InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3

InChI Key

DFHAXXVZCFXGOQ-UHFFFAOYSA-K

Canonical SMILES

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.